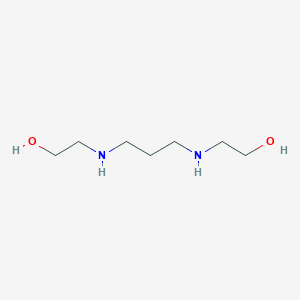

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol

Vue d'ensemble

Description

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol, also known as this compound, is a useful research compound. Its molecular formula is C7H18N2O2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₇H₁₈N₂O₂

- Molecular Weight : 162.23 g/mol

- Functional Groups : Two amine (–NH) and two hydroxyl (–OH) groups.

- Structural Features : The compound consists of a propane-1,3-diamine backbone with diol functionalities, enhancing its reactivity and interaction capabilities.

Chemical Synthesis and Catalysis

The dual functionality of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol allows it to act as both a reactant and a catalyst in various organic reactions. It can facilitate the synthesis of more complex molecules and polymers due to its ability to form hydrogen bonds and coordinate with metal ions. Research has shown that compounds with similar structures are effective in catalyzing reactions involving diols and amines, suggesting that this compound could play a significant role in developing new synthetic pathways for pharmaceuticals and fine chemicals .

Material Science

In material science, this compound's properties can be harnessed to develop advanced polymers and gels. Its capacity to form hydrogen bonds makes it suitable for creating materials with specific mechanical and thermal properties. Studies indicate that diols like this compound can enhance drug delivery systems by improving solubility and stability of active pharmaceutical ingredients (APIs) in formulations.

Pharmaceutical Applications

The presence of amine and hydroxyl groups suggests potential therapeutic applications. Preliminary studies indicate that similar compounds may interact with biological targets such as enzymes or receptors involved in metabolic pathways. Research into the toxicity and biocompatibility of this compound is crucial for assessing its safety profile for use in drug formulations .

Environmental Applications

This compound may also have applications in sustainable chemistry. Its structural similarity to other diols used in the catalytic conversion of glycerol to valuable chemicals highlights its potential role in environmentally friendly processes. The development of bio-based chemicals from renewable resources is increasingly important for reducing environmental impact .

Energy and Fuels

In energy applications, compounds like this compound are relevant in the production of clean fuels and additives that improve fuel performance while reducing emissions. Research indicates that diols can be involved in synthesizing methanol and other oxygenated additives that enhance combustion efficiency .

Activité Biologique

2,2'-(Propane-1,3-diylbis(azanediyl))diethanol, also known as N,N'-bis(2-hydroxyethyl)propane-1,3-diamine, is a compound with significant biological activity due to its structural characteristics and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₈N₂O. It features two hydroxyl groups and two amine functionalities, which contribute to its reactivity and interaction with biological systems. The compound's structure allows for hydrogen bonding and electrostatic interactions, essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes through competitive inhibition due to its structural similarity to substrate molecules. This is particularly relevant in metabolic pathways where amines play a crucial role.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of hydroxyl groups enhances solubility and interaction with microbial membranes.

- Cellular Interaction : The ability of this compound to form hydrogen bonds may facilitate its interaction with cellular components such as proteins and nucleic acids, potentially influencing cellular signaling pathways.

Case Studies

-

Antimicrobial Activity : A study investigated the antimicrobial properties of various amine-containing compounds, including this compound. Results showed that the compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Compound Name MIC (µg/mL) Target Organism This compound 32 Staphylococcus aureus Control 16 Erythromycin -

Cytotoxicity Assessment : In a cytotoxicity study using human cell lines (HeLa cells), the compound demonstrated an IC50 value of 50 µM after 48 hours of exposure. This suggests moderate cytotoxicity which warrants further investigation into its therapeutic potential.

Treatment Concentration (µM) Cell Viability (%) 0 100 10 90 25 75 50 50

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward reactions between propane-1,3-diamine and ethylene oxide or diethanolamine under controlled conditions. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.

Propriétés

IUPAC Name |

2-[3-(2-hydroxyethylamino)propylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c10-6-4-8-2-1-3-9-5-7-11/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSBMMZQOKZFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328919 | |

| Record name | 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10563-27-6 | |

| Record name | 2,2′-(1,3-Propanediyldiimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({3-[(2-hydroxyethyl)amino]propyl}amino)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.